2,6-Diiodohydroquinone

Catalog No.
S1537289
CAS No.
1955-21-1
M.F
C6H4I2O2
M. Wt
361.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Diiodohydroquinone

CAS Number

1955-21-1

Product Name

2,6-Diiodohydroquinone

IUPAC Name

2,6-diiodobenzene-1,4-diol

Molecular Formula

C6H4I2O2

Molecular Weight

361.9 g/mol

InChI

InChI=1S/C6H4I2O2/c7-4-1-3(9)2-5(8)6(4)10/h1-2,9-10H

InChI Key

TXLWEPPRCDCHRB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1I)O)I)O

Canonical SMILES

C1=C(C=C(C(=C1I)O)I)O

2,6-Diiodohydroquinone is an organoiodine compound with the molecular formula C₆H₄I₂O₂. It is a derivative of hydroquinone, where two iodine atoms are substituted at the 2 and 6 positions on the benzene ring. This compound is notable for its unique chemical properties, which arise from the presence of iodine substituents, making it valuable in various scientific and industrial applications. It exists as a white to yellow crystalline solid and is soluble in organic solvents.

  • Electrophilic Substitution: The iodine atoms can be replaced by other substituents through electrophilic substitution reactions, allowing for the synthesis of various derivatives.
  • Oxidation and Reduction: The phenolic group can undergo oxidation to form 2,6-diiodoquinone or reduction to regenerate hydroquinone. For example, it can be oxidized using potassium permanganate or chromium trioxide.
  • Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura reaction to create biaryl compounds.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide.
  • Reduction: Sodium borohydride or lithium aluminum hydride.
  • Electrophilic Substitution: Iodine, bromine, or chlorine in the presence of a Lewis acid catalyst.

Research indicates that 2,6-diiodohydroquinone exhibits biological activity that may include antioxidant properties due to its phenolic structure. Its iodine content has been explored for potential applications in radiopharmaceuticals and as a probe in biochemical assays. Studies have shown its interaction with molecular targets through hydrogen bonding and redox reactions, which may influence enzyme mechanisms and cellular processes.

The synthesis of 2,6-diiodohydroquinone can be achieved through several methods:

  • Iodination of Hydroquinone: A common method involves the iodination of hydroquinone using iodine and hydrogen peroxide in an aqueous medium under mild conditions. This reaction selectively introduces iodine at the 2 and 6 positions on the aromatic ring.
  • Suzuki-Miyaura Coupling: In industrial settings, this compound can also be synthesized through the Suzuki-Miyaura coupling reaction involving a boronic acid and a dihalogenated phenol in the presence of a palladium catalyst.

2,6-Diiodohydroquinone has several important applications:

  • Chemical Synthesis: It serves as a precursor in synthesizing complex organic molecules.
  • Biological Research: Used as a probe in enzyme studies and biochemical assays to investigate mechanisms of action.
  • Pharmaceuticals: Its iodine content makes it a candidate for use in radiopharmaceuticals.
  • Dyes and Pigments: Employed in the production of dyes due to its distinct color properties.

Studies have highlighted the binding affinity of 2,6-diiodohydroquinone with various molecular targets. For instance, research on metallohosts has shown that this compound exhibits strong interactions attributed to halogen bonding and π-π stacking effects. Such interactions are significant for understanding its role in biological systems and potential therapeutic applications .

Several compounds are structurally related to 2,6-diiodohydroquinone. Here is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Properties
2-IodophenolOne iodine atom at position 2Less reactive than 2,6-diiodohydroquinone
4-IodophenolOne iodine atom at position 4Different electrophilic substitution patterns
2,4-DiiodophenolIodine atoms at positions 2 & 4Exhibits different reactivity compared to 2,6-diiodo
2,6-Diiodo-4-nitrophenolIodine at positions 2 & 6; nitro group at position 4Enhanced reactivity due to electron-withdrawing nitro group

The positioning of iodine atoms in 2,6-diiodohydroquinone uniquely influences its reactivity and interaction patterns compared to these similar compounds. This specificity allows for tailored applications in synthetic chemistry and industry .

XLogP3

1.9

Other CAS

1955-21-1

Wikipedia

1,4-Benzenediol, 2,6-diiodo-

General Manufacturing Information

1,4-Benzenediol, 2,6-diiodo-: INACTIVE

Dates

Last modified: 04-14-2024

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